molecular formula C14H24N2O2 B12797125 Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate CAS No. 93896-71-0

Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate

Cat. No.: B12797125
CAS No.: 93896-71-0
M. Wt: 252.35 g/mol
InChI Key: IHQKLPHKVUQNON-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate is a chemical compound with a complex structure that includes a tetrahydrofuran ring and an imidocarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate typically involves the reaction of tetrahydro-2-furanylmethylamine with N,N-bis(2-methyl-2-propenyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The imidocarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or platinum and are often carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Di(2-Tetrahydrofurylmethyl)amine
  • Amine, difurfuryl, octahydro-
  • Amine, bis(2-tetrahydrofurfuryl)

Uniqueness

Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate is unique due to its specific combination of a tetrahydrofuran ring and an imidocarbamate group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

93896-71-0

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

oxolan-2-ylmethyl N,N-bis(2-methylprop-2-enyl)carbamimidate

InChI

InChI=1S/C14H24N2O2/c1-11(2)8-16(9-12(3)4)14(15)18-10-13-6-5-7-17-13/h13,15H,1,3,5-10H2,2,4H3

InChI Key

IHQKLPHKVUQNON-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(CC(=C)C)C(=N)OCC1CCCO1

Origin of Product

United States

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